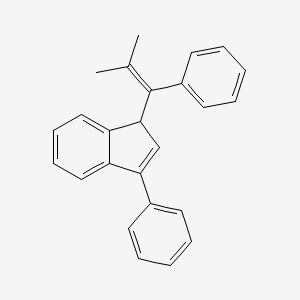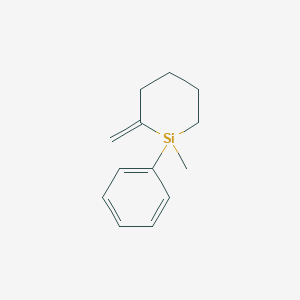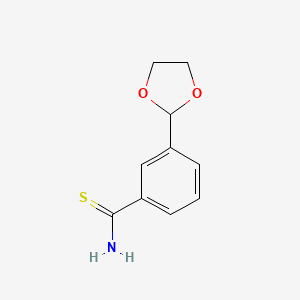
3-(1,3-Dioxolan-2-yl)thiobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Dioxolan-2-yl)thiobenzamide: is an organic compound characterized by the presence of a dioxolane ring and a thiobenzamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxolan-2-yl)thiobenzamide typically involves the reaction of 2-mercaptobenzamide with 1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
化学反应分析
Types of Reactions: 3-(1,3-Dioxolan-2-yl)thiobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiobenzamide group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiobenzamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 3-(1,3-Dioxolan-2-yl)thiobenzamide is used as a reactant in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(1,3-Dioxolan-2-yl)thiobenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
3-(1,3-Dioxolan-2-yl)benzamide: Similar structure but lacks the sulfur atom.
3-(1,3-Dioxolan-2-yl)thioacetamide: Similar structure but with an acetamide group instead of a benzamide group.
Uniqueness: 3-(1,3-Dioxolan-2-yl)thiobenzamide is unique due to the presence of both the dioxolane ring and the thiobenzamide group, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
1217863-22-3 |
|---|---|
分子式 |
C10H11NO2S |
分子量 |
209.27 g/mol |
IUPAC 名称 |
3-(1,3-dioxolan-2-yl)benzenecarbothioamide |
InChI |
InChI=1S/C10H11NO2S/c11-9(14)7-2-1-3-8(6-7)10-12-4-5-13-10/h1-3,6,10H,4-5H2,(H2,11,14) |
InChI 键 |
XRLKZMHVYXTELD-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


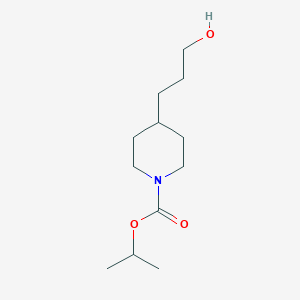
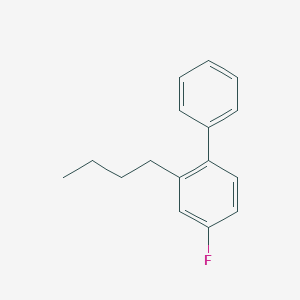
![1-[2-(Pyridin-2-yl)ethyl]-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B12629374.png)
![2-[(Methylamino)(pentafluorophenyl)methyl]phenol](/img/structure/B12629377.png)

![2,2'-[(2,5-Diamino-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diamine)](/img/structure/B12629394.png)
![[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12629409.png)
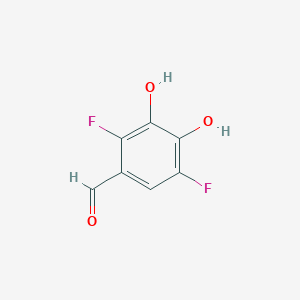

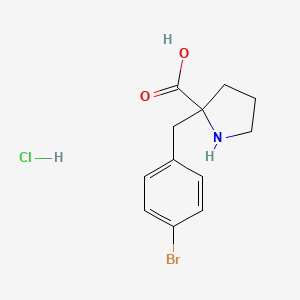
![6-(1-Hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one](/img/structure/B12629441.png)
![(3aS,4R,9aS,9bR)-2-(2-methyl-4-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12629454.png)
